molecular formula C21H20OS2 B11516733 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol

Cat. No.: B11516733
M. Wt: 352.5 g/mol
InChI Key: USUYEDOCOSWADU-UHFFFAOYSA-N
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Description

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol is a complex organic compound with a unique structure that includes a benzodithiepin ring system and a naphthalenol moiety

Preparation Methods

The synthesis of 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodithiepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodithiepin ring.

    Attachment of the Naphthalenol Moiety: The naphthalenol group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final Modifications: Additional functional groups may be introduced or modified to achieve the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol can be compared with similar compounds such as:

    2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-6-methoxyphenol: This compound has a methoxy group instead of a naphthalenol moiety, which may affect its chemical reactivity and biological activity.

    2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)furan: The presence of a furan ring instead of a naphthalenol group can lead to different chemical and physical properties.

Properties

Molecular Formula

C21H20OS2

Molecular Weight

352.5 g/mol

IUPAC Name

2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)naphthalen-1-ol

InChI

InChI=1S/C21H20OS2/c1-13-9-16-11-23-21(24-12-17(16)10-14(13)2)19-8-7-15-5-3-4-6-18(15)20(19)22/h3-10,21-22H,11-12H2,1-2H3

InChI Key

USUYEDOCOSWADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C4=CC=CC=C4C=C3)O)C=C1C

Origin of Product

United States

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